2,10-Bis[(E)-1-(4-methoxyphenyl)methylidene]-2,3,4,5,5A,6,7,8,9,10-decahydro[1,3]benzoxazolo[2,3-E]acridine
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Overview
Description
2,10-Bis[(E)-1-(4-methoxyphenyl)methylidene]-2,3,4,5,5A,6,7,8,9,10-decahydro[1,3]benzoxazolo[2,3-E]acridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazoloacridine core, which is a fused ring system, and is substituted with methoxybenzylidene groups. The presence of these groups contributes to its distinct chemical behavior and potential utility in research and industry.
Preparation Methods
The synthesis of 2,10-Bis[(E)-1-(4-methoxyphenyl)methylidene]-2,3,4,5,5A,6,7,8,9,10-decahydro[1,3]benzoxazolo[2,3-E]acridine typically involves multi-step organic reactions. One common synthetic route includes the Claisen-Schmidt condensation reaction, where appropriate aldehydes and ketones are reacted in the presence of a base to form the benzylidene derivatives . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium hydroxide. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
2,10-Bis[(E)-1-(4-methoxyphenyl)methylidene]-2,3,4,5,5A,6,7,8,9,10-decahydro[1,3]benzoxazolo[2,3-E]acridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.
Scientific Research Applications
2,10-Bis[(E)-1-(4-methoxyphenyl)methylidene]-2,3,4,5,5A,6,7,8,9,10-decahydro[1,3]benzoxazolo[2,3-E]acridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of 2,10-Bis[(E)-1-(4-methoxyphenyl)methylidene]-2,3,4,5,5A,6,7,8,9,10-decahydro[1,3]benzoxazolo[2,3-E]acridine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2,10-Bis[(E)-1-(4-methoxyphenyl)methylidene]-2,3,4,5,5A,6,7,8,9,10-decahydro[1,3]benzoxazolo[2,3-E]acridine can be compared with other similar compounds, such as:
2,6-bis(E)-4-methylbenzylidene)-cyclohexan-1-one: Known for its use as a fluorescent sensor for detecting metal ions.
1-(4-methoxybenzoyl)-3,5-bis((E)-4-methoxybenzylidene)piperidin-4-one: . The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
Molecular Formula |
C35H35NO3 |
---|---|
Molecular Weight |
517.7g/mol |
IUPAC Name |
(2E,12E)-2,12-bis[(4-methoxyphenyl)methylidene]-21-oxa-14-azapentacyclo[12.7.0.01,6.08,13.015,20]henicosa-8(13),15,17,19-tetraene |
InChI |
InChI=1S/C35H35NO3/c1-37-30-17-13-24(14-18-30)21-26-7-5-8-27-23-29-10-6-9-28(22-25-15-19-31(38-2)20-16-25)35(29)36(34(26)27)32-11-3-4-12-33(32)39-35/h3-4,11-22,29H,5-10,23H2,1-2H3/b26-21+,28-22+ |
InChI Key |
WDGYEIDSDAYPCL-OPGHQOTBSA-N |
SMILES |
COC1=CC=C(C=C1)C=C2CCCC3=C2N4C5=CC=CC=C5OC46C(C3)CCCC6=CC7=CC=C(C=C7)OC |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\CCCC3=C2N4C5=CC=CC=C5OC4\6C(C3)CCC/C6=C\C7=CC=C(C=C7)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CCCC3=C2N4C5=CC=CC=C5OC46C(C3)CCCC6=CC7=CC=C(C=C7)OC |
Origin of Product |
United States |
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